
3-(2-Bromophenyl)pyrrolidine
Übersicht
Beschreibung
3-(2-Bromophenyl)pyrrolidine is a chemical compound with the molecular formula C10H12BrN . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle . The compound contains a bromophenyl group attached to the pyrrolidine ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-(2-Bromophenyl)pyrrolidine, often involves N-heterocyclization of primary amines with diols . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . Acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is also a common approach .Molecular Structure Analysis
The molecular structure of 3-(2-Bromophenyl)pyrrolidine includes a pyrrolidine ring attached to a bromophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives, including 3-(2-Bromophenyl)pyrrolidine, can undergo various chemical reactions. These include C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . The combination of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols in selective C(sp3)-C(sp2) cross-couplings .Physical And Chemical Properties Analysis
3-(2-Bromophenyl)pyrrolidine has a molecular weight of 226.12 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmacology
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Antimicrobial Activity
Some pyrrolidine derivatives are known to have antibacterial activity . This makes them potential candidates for the development of new antibiotics, especially in the face of increasing antibiotic resistance.
Antiviral Activity
Pyrrolidine derivatives also exhibit antiviral activity . This could be particularly useful in the development of new antiviral drugs, especially given the ongoing need for effective treatments against various viral diseases.
Anticancer Activity
Pyrrolidine derivatives have shown potential in the field of oncology, with some compounds exhibiting anticancer properties . This suggests that they could be used in the development of new cancer therapies.
Anti-inflammatory Activity
Pyrrolidine derivatives have been found to possess anti-inflammatory properties . This could make them useful in the treatment of various inflammatory conditions.
Anticonvulsant Activity
Pyrrolidine derivatives have been shown to have anticonvulsant activity . This suggests potential applications in the treatment of conditions such as epilepsy.
Enzyme Inhibition
Pyrrolidine derivatives have diverse enzyme inhibitory effects . This could have numerous applications in the treatment of various diseases.
Synthesis of Bcl-2 Inhibitors
The application of 2-(2-Bromophenyl)pyrrolidine in the synthesis of Bcl-2 inhibitors represents a promising avenue for the development of therapeutics targeting Bcl-2-related diseases .
Safety and Hazards
Zukünftige Richtungen
While the specific future directions for 3-(2-Bromophenyl)pyrrolidine are not mentioned in the retrieved papers, pyrrolidine derivatives are a versatile scaffold for designing and developing novel biologically active compounds . They continue to be utilized as intermediates in drug research and development studies . The discovery of potential therapeutic agents that utilize different modes of action is of utmost significance .
Wirkmechanismus
Target of Action
Pyrrolidine derivatives, which include 3-(2-bromophenyl)pyrrolidine, are known to interact with a wide range of targets due to their molecular diversity . These targets can include various enzymes, receptors, and other proteins involved in critical biological processes .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function . For instance, some pyrrolidine derivatives are known to inhibit enzyme activity, while others may bind to receptors and modulate their signaling .
Biochemical Pathways
Pyrrolidine derivatives are known to impact a wide range of biochemical pathways due to their diverse modes of action . These can include pathways involved in inflammation, cancer, microbial infections, and more .
Pharmacokinetics
The pyrrolidine ring is a common feature in many pharmaceuticals, suggesting that compounds containing this structure, like 3-(2-bromophenyl)pyrrolidine, may have favorable pharmacokinetic properties .
Result of Action
Given the diverse biological activities exhibited by pyrrolidine derivatives, it is likely that 3-(2-bromophenyl)pyrrolidine could have a range of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of many drugs .
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPMAKWIVUVLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Ethynyl-[1,1'-biphenyl]-4-ol](/img/structure/B3089907.png)

![4-[(S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3089914.png)
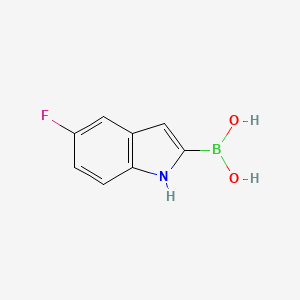
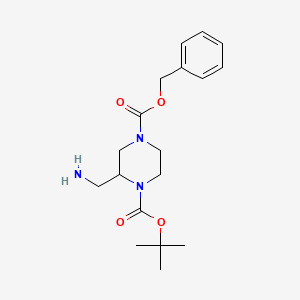
![2'-Methyl[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B3089936.png)
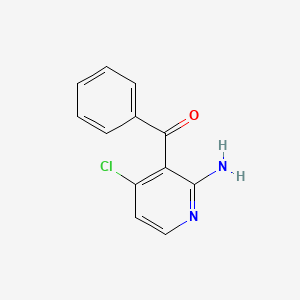

![Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-](/img/structure/B3089956.png)
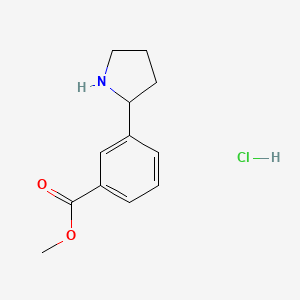
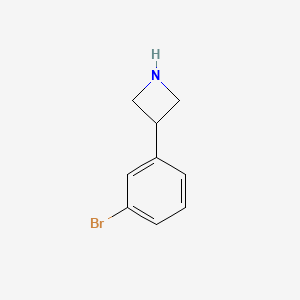

![3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089993.png)
![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089994.png)